Clavulanic acid sodium salt
Overview
Description
Clavulanic acid sodium salt is a beta-lactamase inhibitor derived from the organism Streptomyces clavuligerus. It is commonly used in combination with beta-lactam antibiotics such as amoxicillin to combat antibiotic resistance by preventing the degradation of these antibiotics by beta-lactamase enzymes . This combination broadens the spectrum of susceptible bacterial infections, making it a crucial component in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of clavulanic acid sodium salt involves several steps. Initially, clavulanic acid is produced through the fermentation of Streptomyces clavuligerus. The fermentation broth is then filtered and purified. The clavulanic acid is adsorbed onto a basic anion exchange resin and eluted using a sodium chloride solution to obtain the clavulanic acid eluant . This eluant is then subjected to further purification and crystallization processes to yield this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the downstream processing involves multiple stages of filtration, adsorption, elution, and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Clavulanic acid sodium salt undergoes various chemical reactions, including:
Oxidation: Clavulanic acid can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the clavulanic acid molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various clavulanic acid derivatives with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Clavulanic acid sodium salt has a wide range of scientific research applications:
Mechanism of Action
Clavulanic acid sodium salt acts as a suicide inhibitor of beta-lactamase enzymes. It covalently bonds to a serine residue in the active site of the beta-lactamase, restructuring the clavulanic acid molecule and creating a more reactive species. This reactive species is then attacked by another amino acid in the active site, permanently inactivating the enzyme and preventing the degradation of beta-lactam antibiotics . This mechanism allows the antibiotics to remain effective against beta-lactamase-producing bacteria .
Comparison with Similar Compounds
Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.
Tazobactam: A beta-lactamase inhibitor often combined with piperacillin to enhance its effectiveness.
Comparison: Clavulanic acid sodium salt is unique in its structure and mechanism of action. While sulbactam and tazobactam also inhibit beta-lactamase enzymes, this compound has a distinct bicyclic structure that allows it to form a more stable and reactive intermediate, leading to more effective enzyme inhibition . Additionally, this compound is derived from a natural source, Streptomyces clavuligerus, whereas sulbactam and tazobactam are synthetic compounds .
Properties
IUPAC Name |
sodium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.Na/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1/b4-1-;/t6-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMLDNCNBLDCA-JSYANWSFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58001-44-8 (Parent) | |
Record name | Clavulanic acid sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057943814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20206648 | |
Record name | Clavulanic acid sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57943-81-4 | |
Record name | Clavulanic acid sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057943814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clavulanic acid sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [2R-(2α,3Z,5α)]-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLAVULANATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85A8F32FMG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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